![molecular formula C19H27N3O4S B2875565 N-cycloheptyl-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide CAS No. 899748-41-5](/img/structure/B2875565.png)
N-cycloheptyl-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cycloheptyl-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide, also known as DTTZ, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry.
Aplicaciones Científicas De Investigación
Anti-inflammatory Applications
Oxaprozin, characterized by its propionic acid-based structure, exemplifies a nonsteroidal anti-inflammatory drug (NSAID) with unique pharmacodynamic properties. It not only inhibits cyclooxygenase nonselectively but also demonstrates the capability to inhibit anandamide hydrolase in neurons and NF-κB activation in inflammatory cells. Its pharmacodynamic profile suggests a broader spectrum of anti-inflammatory activity than classical NSAIDs, showcasing oxaprozin's potential in addressing inflammatory conditions beyond conventional treatments (Dallegri, Bertolotto, & Ottonello, 2005).
Anticancer Potential
The anticancer agent Mafosfamide, an oxazaphosphorine agent and cyclophosphamide analog, has shown promise in preclinical investigations and clinical trials. It has demonstrated effectiveness against various cancer cells, supporting its candidacy for phase I trials and indicating its potential as a regional cancer therapy agent. This highlights the compound's significance in developing new anticancer treatments and the role of similar structures in targeted cancer therapy (Mazur, Opydo-Chanek, Stojak, & Wojcieszek, 2012).
Multidrug-Resistant Tuberculosis Treatment
In the battle against multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis, the combination of drugs to which the Mycobacterium tuberculosis isolate is likely to be susceptible plays a crucial role. This regimen, built on a stepwise selection process through different drug groups based on efficacy, safety, and cost, underscores the importance of strategic drug combination to combat resistant tuberculosis strains. It reflects on the compound's utility in tailoring treatment approaches for complex, resistant tuberculosis cases (Caminero, Sotgiu, Zumla, & Migliori, 2010).
Environmental Implications and Toxicity
Triclosan, a synthetic antibacterial agent, faces scrutiny due to its occurrence, toxicity, and environmental degradation. Its presence in various environmental compartments and potential transformation into more toxic compounds raises concerns about its safety and environmental impact. This highlights the need for a thorough understanding and regulation of compounds like triclosan, emphasizing the broader implications of chemical compounds on health and the environment (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).
Propiedades
IUPAC Name |
N-cycloheptyl-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4S/c23-18(20-15-7-3-1-2-4-8-15)19(24)21-16-9-11-17(12-10-16)22-13-5-6-14-27(22,25)26/h9-12,15H,1-8,13-14H2,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCDSACIDQQNTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.